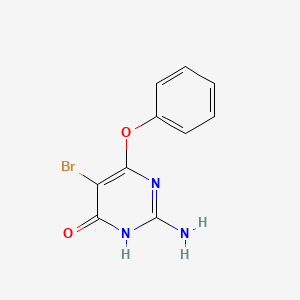
2-amino-5-bromo-6-phenoxy-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-bromo-6-phenoxy-4-pyrimidinol is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. It is a highly versatile compound that can be synthesized using a variety of methods.
Applications De Recherche Scientifique
2-amino-5-bromo-6-phenoxy-4-pyrimidinol has been extensively studied for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that 2-amino-5-bromo-6-phenoxy-4-pyrimidinol has potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Mécanisme D'action
The exact mechanism of action of 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-bromo-6-phenoxy-4-pyrimidinol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce DNA damage, which can lead to cell death. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-5-bromo-6-phenoxy-4-pyrimidinol in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is its toxicity. It can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-amino-5-bromo-6-phenoxy-4-pyrimidinol. One promising direction is to further investigate its anti-cancer activity and its potential use as a cancer treatment. Another direction is to explore its potential use in other areas of research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Conclusion:
In conclusion, 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is a highly versatile compound that has shown promise in various scientific research applications. Its potent anti-cancer activity and ability to induce apoptosis make it a promising candidate for further research. However, its toxicity and limitations in certain experiments must be taken into consideration. Further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Méthodes De Synthèse
2-amino-5-bromo-6-phenoxy-4-pyrimidinol can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4-bromo-6-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-4-bromo-6-chloropyrimidine with sodium phenoxide.
Propriétés
IUPAC Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-8(15)13-10(12)14-9(7)16-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUWYPKPWTLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)NC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
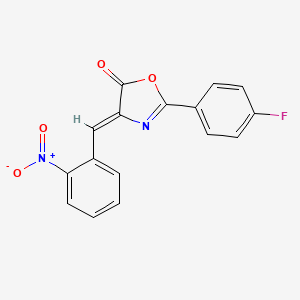
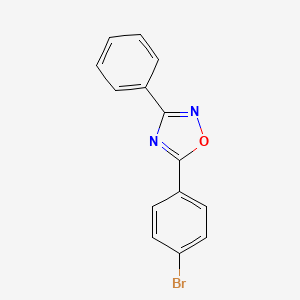
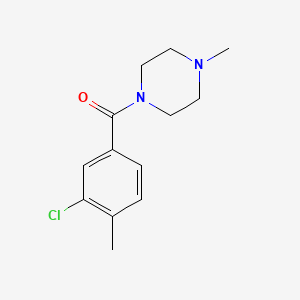
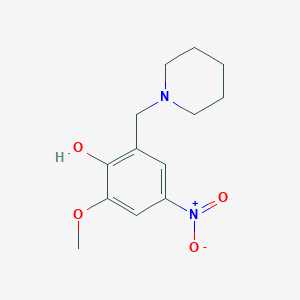
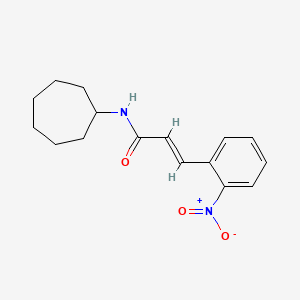
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
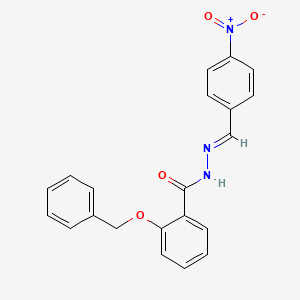
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)